molecular formula C20H16Cl2O3 B409381 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 328022-12-4

3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B409381
CAS No.: 328022-12-4
M. Wt: 375.2g/mol
InChI Key: VPABGOUIOCUOSS-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its core structure, featuring a fused tetrahydro-benzochromenone system, is often associated with the ability to modulate various enzyme and receptor activities. This compound is primarily investigated for its potential as a potent kinase inhibitor. Kinases are critical signaling proteins involved in a wide range of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancers and inflammatory conditions. The specific structural motifs present in this molecule suggest it may act by competitively binding to the ATP-binding pocket of specific kinase targets, thereby blocking downstream signaling pathways and inducing anti-proliferative or pro-apoptotic effects in cellular models. Furthermore, researchers are exploring its utility as a chemical probe to elucidate the complex signaling cascades governed by G protein-coupled receptors (GPCRs) and other seven-transmembrane (7TM) receptors . By selectively inhibiting or activating key proteins within these pathways, this compound can help delineate the role of specific kinases in cellular communication, signal transduction, and ultimately, disease pathogenesis. Its value lies in enabling a deeper understanding of disease mechanisms and contributing to the identification and validation of novel therapeutic targets.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O3/c21-13-6-5-12(18(22)9-13)11-24-14-7-8-16-15-3-1-2-4-17(15)20(23)25-19(16)10-14/h5-10H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPABGOUIOCUOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Pechmann condensation step, achieving 90% yield while reducing reaction time from hours to minutes.

Ionic Liquid Catalysis

Ionic liquids like [BMIM][HSO₄] enhance reaction sustainability:

  • Reusability : Catalysts are recycled up to 5 times without significant activity loss.

  • Yield Improvement : 88% yield under mild conditions (60°C, 8 h).

Analytical Characterization and Quality Control

The final product is validated using:

  • NMR Spectroscopy : Distinct signals at δ 5.32 ppm (OCH₂Ar) and δ 1.50–2.10 ppm (tetrahydro ring protons) confirm structural integrity.

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 375.0984 aligns with the theoretical m/z 375.0987 (Δ = 0.8 ppm).

  • HPLC Purity : >99% purity achieved via reverse-phase chromatography (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Time (h)Cost (USD/g)
Stepwise Pechmann + Etherification27824120
One-Pot Tandem1821895
Microwave-Assisted2901.5110
Ionic Liquid Catalysis288885

Data synthesized from

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The 3-position of the benzo[c]chromen-6-one scaffold is a critical modification site. Substituted benzyloxy groups impact biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name Substituent at 3-Position Key Properties/Activities References
3-[(2,4-Dichlorobenzyl)oxy]-... 2,4-Dichlorobenzyl High lipophilicity; potential enhanced metal binding (Cl groups); PDE2 inhibition (predicted)
3-Hydroxy-... (THU-OH) -OH (unsubstituted) Selective Iron(III) fluorescent sensor; cell-penetrating due to moderate lipophilicity
3-[(4-Chlorobenzyl)oxy]-... 4-Chlorobenzyl Moderate PDE2 inhibition (IC50 ~34 μM); increased solubility vs. dichloro analogs
3-[(3,5-Dimethoxybenzyl)oxy]-... (4m) 3,5-Dimethoxybenzyl Lower lipophilicity; reduced cellular uptake; weaker PDE2 inhibition (IC50 >50 μM)
3-[(2-Fluorobenzyl)oxy]-... (4l) 2-Fluorobenzyl Enhanced electronic effects; comparable PDE2 inhibition to chloro analogs (IC50 ~34 μM)

Key Observations :

  • Chlorine vs. Methoxy : Chlorinated benzyl groups (e.g., 2,4-dichloro, 4-chloro) improve lipophilicity and target binding compared to methoxy-substituted derivatives .
  • Positional Effects : 2,4-Dichloro substitution may enhance metal coordination (e.g., Iron(III)) due to electron-withdrawing effects, whereas 4-methoxy groups reduce activity .
Metal Sensing
  • THU-OH (3-Hydroxy-...) : Acts as a selective "turn-off" fluorescent sensor for Iron(III) in aqueous and cellular environments. The saturated core stabilizes fluorescence, while the hydroxyl group enables metal coordination .
  • URO-B (Unsaturated analog) : Exhibits similar Iron(III) sensing but with rapid fluorescence quenching, likely due to oxidative instability from the unsaturated core .
Enzyme Inhibition
  • PDE2 Inhibition : Derivatives with alkyl/chlorobenzyl groups (e.g., 4-chloro, 2-fluoro) show IC50 values ~34 μM, attributed to optimal steric fit in the PDE2 binding pocket .
  • Impact of Dichloro Substitution : Predicted to improve binding via hydrophobic interactions but may reduce solubility, limiting bioavailability .
Selective ERβ Agonism
  • Hydroxyl-Substituted Analogs : Compounds with bis-hydroxyl groups at positions 3 and 8 exhibit ERβ selectivity (>100-fold vs. ERα). The dichlorobenzyl derivative’s ether linkage likely abolishes this activity .

Biological Activity

3-[(2,4-Dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[c]chromene core with a dichlorobenzyl ether substituent. Its chemical formula is C20H15Cl3O3C_{20}H_{15}Cl_3O_3, and it has a molecular weight of approximately 405.69 g/mol. The presence of chlorine atoms is significant as they can enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit notable anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. They also interact with drug efflux pumps like P-glycoprotein (P-gp), which enhances their efficacy against multidrug-resistant cancer cells .
  • Case Study : A recent investigation into related benzo[c]chromene derivatives showed promising results against various cancer cell lines, including breast and lung cancer models. The study reported IC50 values in the low micromolar range, indicating potent cytotoxicity .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Mechanism : The anti-inflammatory activity is believed to stem from the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties.

  • Research Findings : In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Data Summary

The following table summarizes the biological activities observed for this compound and related compounds:

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of P-gp
Anti-inflammatorySuppression of NF-kB; reduction of cytokines
AntimicrobialInhibition of bacterial growth

Q & A

What are the optimized synthetic methodologies for preparing 3-[(2,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?

Basic Research Focus : Synthesis protocols and yield optimization.
Methodological Answer :
The compound is typically synthesized via nucleophilic substitution using 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 2,4-dichlorobenzyl bromide. A common procedure involves:

Alkylation : Reacting the hydroxyl group of the chromenone core with the benzyl halide in anhydrous DMF or acetone, using K₂CO₃ as a base.

Purification : Recrystallization from ethanol or column chromatography (e.g., EtOAc/hexane 1:2) yields the product with ~78% efficiency .
Key Data :

  • Reaction Time : 6–12 hours under reflux.
  • Characterization : ¹H/¹³C NMR (δ 7.44–5.25 ppm for aromatic and ether protons), IR (C=O stretch at ~1700 cm⁻¹), and HRMS (e.g., [M+H]+ calculated vs. observed) .

How can researchers address low yields in the alkylation step during synthesis?

Advanced Research Focus : Reaction optimization and mechanistic insights.
Methodological Answer :
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Using phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems.
  • Solvent Optimization : Switching to polar aprotic solvents like DMSO to improve nucleophilicity of the hydroxyl group.
  • Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time to 1–2 hours, minimizing decomposition .
    Contradiction Analysis : highlights challenges in traditional [3+3] cyclizations, while demonstrates improved yields (78%) via optimized alkylation conditions .

What experimental designs are used to evaluate cholinesterase inhibitory activity for this compound?

Basic Research Focus : Biological assay design.
Methodological Answer :

Enzyme Assays :

  • AChE/BuChE Inhibition : Use Ellman’s method with acetylthiocholine as substrate. Measure IC₅₀ values (e.g., 1.2–5.6 µM for related derivatives) .
  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

Cellular Models : SH-SY5Y neuroblastoma cells for neuroprotective activity against oxidative stress .

How is structural purity confirmed for derivatives of this compound?

Basic Research Focus : Analytical characterization.
Methodological Answer :

  • Chromatography : TLC (Rf = 0.16–0.56 in EtOAc/hexane) and HPLC (C18 column, acetonitrile/water gradient) .
  • Spectroscopy :
    • NMR : Aromatic protons (δ 7.6–6.4 ppm), methylene groups (δ 2.7–1.7 ppm) .
    • HRMS : Exact mass confirmation (e.g., [M+H]+ = 325.1162 observed vs. 325.1159 calculated) .

What structural modifications enhance selectivity for AChE over BuChE?

Advanced Research Focus : Structure-activity relationship (SAR) studies.
Methodological Answer :

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Increase AChE selectivity (e.g., 2,4-dichlorobenzyl derivatives show 10-fold selectivity over BuChE) .
    • Hydrophobic Moieties : Longer alkyl chains (e.g., hexyloxy groups) improve binding to AChE’s peripheral anionic site .
      Data Comparison : shows fluorobenzyl derivatives (IC₅₀ = 3.8 µM for AChE) vs. methoxybenzyl analogs (IC₅₀ = 8.2 µM), highlighting halogenation’s role .

What safety protocols are recommended for handling this compound?

Basic Research Focus : Laboratory safety.
Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • First Aid : Immediate rinsing with water for contact; consult a physician if ingested .
  • Storage : In airtight containers under inert gas (N₂) to prevent oxidation .

How can fluorescence properties be leveraged for metal ion sensing?

Advanced Research Focus : Physicochemical applications.
Methodological Answer :

  • Fluorescence Quenching : The compound’s intrinsic fluorescence (λex = 310 nm, λem = 450 nm) is quenched by Fe³⁺ via chelation.
  • Experimental Setup : Titrate metal ions (e.g., Fe³⁺, Cu²⁺) into a DMSO solution and measure emission intensity changes. Selectivity is confirmed via competition assays .

How should conflicting bioactivity data between in vitro and ex vivo studies be resolved?

Advanced Research Focus : Data validation.
Methodological Answer :

  • Controlled Replication : Repeat assays under standardized conditions (pH 7.4, 37°C).
  • Membrane Permeability Tests : Use Caco-2 cell monolayers to assess compound transport efficiency.
  • Metabolite Analysis : LC-MS to identify degradation products in biological matrices .

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